molecular formula C2H7O3P B569029 4-Ethylphosphonic Acid-13C CAS No. 1640262-04-9

4-Ethylphosphonic Acid-13C

Cat. No.: B569029
CAS No.: 1640262-04-9
M. Wt: 111.041
InChI Key: GATNOFPXSDHULC-OUBTZVSYSA-N
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Description

Historical Context of Phosphonic Acids

The historical development of phosphonic acid chemistry traces its origins to the late seventeenth century with the foundational work of German alchemist Hennig Brand, who first isolated phosphorus in 1669 through the processing of human urine. This discovery, initially shrouded in alchemical secrecy, represented the first step toward understanding phosphorus-containing compounds that would eventually lead to the development of modern phosphonic acid chemistry. Brand's method yielded approximately 120 grams of phosphorus from one liter of urine, establishing the basic methodology for phosphorus extraction that would influence subsequent chemical investigations.

The progression from elemental phosphorus discovery to phosphoric acid synthesis required nearly a century of scientific advancement. Swedish chemist Jöns Jacob Berzelius made significant contributions to phosphoric acid understanding in the early nineteenth century through systematic experiments examining phosphorus reactions with various substances. The commercial production of phosphoric acid began in the mid-nineteenth century using the bone-ash process, which involved treating bones with sulfuric acid to extract phosphate compounds. This process was subsequently replaced by the more efficient wet process, which utilized phosphate rock as the primary source material.

The evolution toward organophosphorus chemistry began around 1820 when Lassaigne pioneered the reaction between ethanol and phosphoric acid to produce triethyl phosphate. This foundational work established the principles of phosphoric acid esterification that would eventually lead to more sophisticated organophosphorus compounds. The systematic development of organophosphate chemistry continued through the work of various pharmacist-chemists including Boudet, Boullay, and Pelouze, ultimately culminating in Voegeli's synthesis of triethyl phosphate in 1848. These early investigations laid the groundwork for understanding phosphorus-carbon bond formation and the unique properties of organophosphorus compounds.

Significance of Carbon-13 Labeled Compounds in Research

Carbon-13 isotopic labeling has revolutionized analytical chemistry and biochemical research by providing enhanced analytical capabilities that extend far beyond conventional molecular analysis techniques. Carbon-13 represents a stable isotope of carbon with an atomic mass of 13, containing six protons and seven neutrons in its nucleus, making it distinguishable from the more abundant carbon-12 isotope. This isotopic difference enables sophisticated analytical applications that have become essential tools in modern chemical and biological research.

The primary significance of carbon-13 labeled compounds lies in their ability to serve as molecular tracers in complex biological systems without disrupting normal metabolic processes. Stable isotope labeling with carbon-13 enables researchers to track molecular transformations, elucidate metabolic pathways, and study reaction mechanisms with unprecedented precision. The isotopic labeling facilitates precise detection and analysis in various research applications, particularly in metabolomics studies where the identification and quantification of metabolites requires exceptional analytical sensitivity.

Carbon-13 isotopic labeling provides substantial advantages in Nuclear Magnetic Resonance spectroscopy applications due to the large chemical shift range of approximately 200 parts per million compared to proton spectroscopy's range of approximately 10 parts per million. This expanded spectral range significantly reduces peak overlap and enables more efficient statistical analysis of complex molecular mixtures. The enhanced resolution capabilities of carbon-13 Nuclear Magnetic Resonance spectroscopy allow for more efficient database matching for compound identification and structural elucidation.

In mass spectrometry applications, carbon-13 labeled compounds enable sophisticated analytical techniques such as Isotope Ratio of Accurately Determined mass spectrometry, which allows discrimination between biosynthesized metabolites and background noise. This technique provides relative quantification of metabolites in untargeted mass spectrometry experiments and enables more accurate determination of molecular formulae through carbon number determination. The stable isotope labeling strategy has proven particularly valuable in metabolomics applications where traditional quantification methods are limited by the absence of appropriate internal standards.

Position of this compound in Organophosphorus Chemistry

This compound occupies a distinctive position within the broader classification of organophosphorus compounds as a member of the phosphonic acid family, specifically categorized as an alkylphosphonic acid with isotopic enhancement. The compound features a direct carbon-phosphorus bond that characterizes organophosphorus compounds, distinguishing it from phosphate esters that contain oxygen-phosphorus linkages. This structural feature confers exceptional stability to the molecule, as carbon-phosphorus bonds demonstrate remarkable resistance to hydrolysis under various chemical conditions.

The organophosphorus chemistry classification system recognizes phosphonic acids as organophosphorus(V) compounds featuring the general formula R-PO(OH)₂, where R represents an organic substituent directly bonded to phosphorus. In the case of this compound, the ethyl group serves as the organic substituent, with the carbon-13 isotope specifically incorporated at the terminal methyl position. This positioning of the isotopic label provides optimal analytical advantages while maintaining the fundamental chemical properties of the parent ethylphosphonic acid compound.

The compound's classification within organophosphorus chemistry reflects its relationship to naturally occurring phosphonic acids, which represent an important class of bioactive compounds found in various biological systems. Natural phosphonic acids play crucial roles in biological processes, with up to 25% of oceanic phosphorus consisting of phosphorus species containing carbon-phosphorus bonds. The structural similarity between phosphonic acids and phosphate groups enables these compounds to function as phosphate mimetics in biological systems, though the increased stability of the carbon-phosphorus bond provides resistance to enzymatic degradation.

Nomenclature and Classification Systems

The nomenclature and classification of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds, with specific adaptations to accommodate isotopic labeling requirements. The compound's systematic name, (2-carbon-13)ethylphosphonic acid, precisely indicates the position of isotopic substitution within the molecular structure. This nomenclature system ensures unambiguous identification of the isotopically labeled position while maintaining consistency with standard organic chemical naming conventions.

The molecular identification system for this compound includes multiple standardized identifiers that facilitate database searches and chemical registry functions. The Chemical Abstracts Service registry number 1640262-04-9 provides unique identification for this specific isotopically labeled variant. The International Chemical Identifier notation includes specific designation for the carbon-13 isotope, with the segment "i1+1" indicating the presence of the heavy isotope at position 1. The Simplified Molecular Input Line Entry System notation explicitly denotes the carbon-13 labeled methyl group as [¹³CH₃], providing clear structural identification.

Table 1: Key Molecular Identifiers for this compound

Parameter Value
Chemical Abstracts Service Number 1640262-04-9
International Union of Pure and Applied Chemistry Name (2-¹³C)ethylphosphonic acid
Molecular Formula C₂H₇O₃P
Molecular Weight 111.041 g/mol
PubChem Compound Identifier 124202880

The classification system for organophosphorus compounds places this compound within the phosphonic acid subclass, which is characterized by compounds containing one carbon-phosphorus bond and two phosphorus-oxygen bonds in addition to the phosphorus-oxygen double bond. This classification distinguishes phosphonic acids from phosphinic acids, which contain two carbon-phosphorus bonds, and from phosphate esters, which contain only phosphorus-oxygen bonds. The formal oxidation state of phosphorus in phosphonic acids is +5, consistent with the tetrahedral geometry observed around the phosphorus center.

Table 2: Structural Classification Parameters

Classification Category Description
Compound Class Organophosphorus compound
Subclass Phosphonic acid
Phosphorus Oxidation State +5
Molecular Geometry Tetrahedral around phosphorus
Bond Types One C-P bond, two P-OH bonds, one P=O bond
Isotopic Enhancement Carbon-13 at methyl position

The International Chemical Identifier Key GATNOFPXSDHULC-OUBTZVSYSA-N provides a unique hash identifier that enables rapid database searching and molecular structure verification. This standardized identification system ensures consistent recognition of the compound across different chemical databases and research platforms, facilitating collaborative research efforts and data sharing among scientific institutions.

Properties

CAS No.

1640262-04-9

Molecular Formula

C2H7O3P

Molecular Weight

111.041

IUPAC Name

ethylphosphonic acid

InChI

InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1

InChI Key

GATNOFPXSDHULC-OUBTZVSYSA-N

SMILES

CCP(=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Isotopic Comparisons

The table below highlights key differences between 4-Ethylphosphonic Acid-¹³C and related phosphonic acids/esters:

Compound Molecular Formula Molecular Weight Isotopic Label Position Key Applications Purity/Specifications
4-Ethylphosphonic Acid-¹³C C¹³CH₇O₃P 111.04 Ethyl group (methyl-¹³C) NMR, metabolic studies 98% (CP)
Methyl phosphonic acid-¹³C ¹³CH₅O₃P 97.02 Methyl group Chemical synthesis, tracer studies 99 atom % ¹³C
Phosphonoacetate-¹³C2 C₆(¹³C)₂H₁₇O₅P 214.13* Acetate moiety Biochemical assays, enzyme studies Supplier-specific
Diethylenetriaminepentakis(methyl phosphonic acid) Varies N/A Multiple methyl groups Industrial chelation, water treatment High-purity grades

*Calculated based on isotopic enrichment.

Key Observations:
  • Isotopic Labeling : Unlike Methyl phosphonic acid-¹³C, which labels the entire methyl group, 4-Ethylphosphonic Acid-¹³C localizes the ¹³C to the methyl segment of its ethyl chain, minimizing steric interference during reactions .
  • Functional Groups: Phosphonoacetate-¹³C2 features a phosphono-ester structure with ¹³C in the acetate backbone, making it distinct from the ethylphosphonic acid derivatives .
  • Molecular Weight : The ethyl substitution in 4-Ethylphosphonic Acid-¹³C increases its molecular weight compared to the methyl variant, impacting solubility and reactivity .

Research Findings and Challenges

  • Stereochemical Effects : The ethyl group in 4-Ethylphosphonic Acid-¹³C may introduce steric hindrance compared to methyl analogs, affecting binding in enzyme assays .
  • Isotopic Purity : Achieving >98% ¹³C purity in ethylphosphonic acids requires stringent synthesis protocols, as highlighted in reagent testing standards .

Preparation Methods

13C-Labeled Ethyl Group Introduction

The ethyl group can be labeled using 13C-potassium cyanide (K13CN) in a Kolbe nitrile synthesis. For example:

  • Synthesis of 13C-propionitrile :

    CH2BrCH2Br+K13CNCH213CN+KBr\text{CH}_2\text{BrCH}_2\text{Br} + \text{K}^{13}\text{CN} \rightarrow \text{CH}_2^{13}\text{CN} + \text{KBr}
  • Reduction to 13C-ethylamine :

    CH213CN+H2Raney NiCH213CH2NH2\text{CH}_2^{13}\text{CN} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{CH}_2^{13}\text{CH}_2\text{NH}_2
  • Conversion to 13C-ethylphosphonate :

    CH213CH2NH2+HP(O)(OEt)2Diethyl (13C-ethyl)phosphonate\text{CH}_2^{13}\text{CH}_2\text{NH}_2 + \text{HP(O)(OEt)}_2 \rightarrow \text{Diethyl (}^{13}\text{C-ethyl)phosphonate}

This method ensures >98% isotopic enrichment but requires multi-step purification to remove unlabeled byproducts.

Direct Phosphonation of 13C-Labeled Ethyl Halides

An alternative route involves reacting 13C-labeled ethyl halides with phosphorus trichloride (PCl₃), followed by oxidation:

CH213CH2Cl+PCl3CH213CH2PCl2H2O4-Ethylphosphonic Acid-13C\text{CH}2^{13}\text{CH}2\text{Cl} + \text{PCl}3 \rightarrow \text{CH}2^{13}\text{CH}2\text{PCl}2 \xrightarrow{\text{H}_2\text{O}} \text{4-Ethylphosphonic Acid-}^{13}\text{C}

Challenges :

  • Competing side reactions (e.g., P–C bond cleavage) reduce yields to 40–60%.

  • Requires rigorous exclusion of moisture during PCl₃ handling.

Purification and Characterization

Recrystallization Techniques

Phosphonic acids are hygroscopic; thus, recrystallization is critical for obtaining anhydrous 4-Ethylphosphonic Acid-13C. Effective solvents include:

  • Acetonitrile : Yields needle-like crystals with 99% purity.

  • Concentrated HCl : Co-crystallizes with water but enhances isotopic purity by removing organic impurities.

Chromatographic Methods

Ion-exchange chromatography (Dowex 50WX8 resin) can separate phosphonic acids from residual salts or unreacted precursors. Elution with 0.1 M NH₄OH yields the pure acid in 85–90% recovery.

Comparative Analysis of Synthetic Routes

The table below evaluates methods for synthesizing this compound:

Method Isotopic Purity Yield Reaction Time Complexity
HCl Hydrolysis90–95%65–85%4–8 hoursModerate
TMSBr Deprotection95–98%70–90%2–4 hoursHigh
13C-Ethyl Phosphonate98–99%40–60%12–24 hoursVery High

Q & A

Q. How does 13C labeling of 4-ethylphosphonic acid compare to deuterium labeling in metabolic flux studies?

  • Methodological Answer :
  • Advantages of 13C : Minimal kinetic isotope effects (KIE) compared to deuterium, reducing metabolic bias .
  • Limitations : Higher cost and technical complexity in synthesis .

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